molecular formula C9H8N2O3S B561373 1-(1,3-Benzothiazol-6-yl)-2-nitroethanol CAS No. 19989-68-5

1-(1,3-Benzothiazol-6-yl)-2-nitroethanol

Cat. No.: B561373
CAS No.: 19989-68-5
M. Wt: 224.234
InChI Key: OFGCPDMSMYRQRV-UHFFFAOYSA-N
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Description

1-(1,3-Benzothiazol-6-yl)-2-nitroethanol is a compound that belongs to the benzothiazole family, which is known for its significant biological and pharmaceutical activities. Benzothiazoles are sulfur-containing heterocycles that have a benzene ring fused to a thiazole ring. These compounds are widely used in various fields, including medicinal chemistry, due to their diverse biological activities .

Preparation Methods

The synthesis of 1-(1,3-Benzothiazol-6-yl)-2-nitroethanol typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by nitration. One common method includes the use of 2-aminothiophenol and an aromatic aldehyde in ethanol as a reaction medium, stirred at 50°C for 1 hour . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity.

Chemical Reactions Analysis

1-(1,3-Benzothiazol-6-yl)-2-nitroethanol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions typically involve reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

1-(1,3-Benzothiazol-6-yl)-2-nitroethanol has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-(1,3-Benzothiazol-6-yl)-2-nitroethanol involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

1-(1,3-Benzothiazol-6-yl)-2-nitroethanol can be compared with other benzothiazole derivatives, such as:

  • 2-Aminobenzothiazole
  • 6-Methoxy-1,3-benzothiazol-2-ylacetamide
  • 1-Phenyl-N-(benzothiazol-2-yl)methanimine

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties.

Properties

CAS No.

19989-68-5

Molecular Formula

C9H8N2O3S

Molecular Weight

224.234

IUPAC Name

1-(1,3-benzothiazol-6-yl)-2-nitroethanol

InChI

InChI=1S/C9H8N2O3S/c12-8(4-11(13)14)6-1-2-7-9(3-6)15-5-10-7/h1-3,5,8,12H,4H2

InChI Key

OFGCPDMSMYRQRV-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1C(C[N+](=O)[O-])O)SC=N2

Synonyms

6-Benzothiazolemethanol,alpha-(nitromethyl)-(8CI)

Origin of Product

United States

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